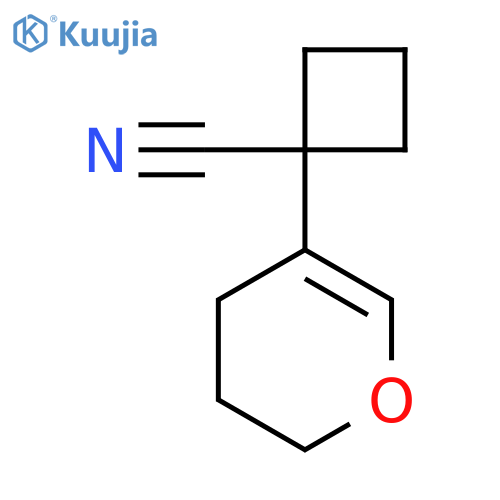Cas no 1432493-35-0 (1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile)

1432493-35-0 structure
商品名:1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile
- EN300-1777735
- 1432493-35-0
- SCHEMBL14893691
-
- インチ: 1S/C10H13NO/c11-8-10(4-2-5-10)9-3-1-6-12-7-9/h7H,1-6H2
- InChIKey: VKNAIHVIVYQKRN-UHFFFAOYSA-N
- ほほえんだ: O1CCCC(=C1)C1(C#N)CCC1
計算された属性
- せいみつぶんしりょう: 163.099714038g/mol
- どういたいしつりょう: 163.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 33Ų
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1777735-0.25g |
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile |
1432493-35-0 | 0.25g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1777735-1.0g |
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile |
1432493-35-0 | 1g |
$1029.0 | 2023-06-02 | ||
| Enamine | EN300-1777735-2.5g |
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile |
1432493-35-0 | 2.5g |
$2014.0 | 2023-09-20 | ||
| Enamine | EN300-1777735-0.05g |
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile |
1432493-35-0 | 0.05g |
$864.0 | 2023-09-20 | ||
| Enamine | EN300-1777735-5g |
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile |
1432493-35-0 | 5g |
$2981.0 | 2023-09-20 | ||
| Enamine | EN300-1777735-5.0g |
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile |
1432493-35-0 | 5g |
$2981.0 | 2023-06-02 | ||
| Enamine | EN300-1777735-0.5g |
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile |
1432493-35-0 | 0.5g |
$987.0 | 2023-09-20 | ||
| Enamine | EN300-1777735-0.1g |
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile |
1432493-35-0 | 0.1g |
$904.0 | 2023-09-20 | ||
| Enamine | EN300-1777735-1g |
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile |
1432493-35-0 | 1g |
$1029.0 | 2023-09-20 | ||
| Enamine | EN300-1777735-10.0g |
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile |
1432493-35-0 | 10g |
$4421.0 | 2023-06-02 |
1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile 関連文献
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
1432493-35-0 (1-(3,4-dihydro-2H-pyran-5-yl)cyclobutane-1-carbonitrile) 関連製品
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
